molecular formula C12H16ClNO B1394651 3-(4-Chloro-2-isopropylphenoxy)azetidine CAS No. 1220027-87-1

3-(4-Chloro-2-isopropylphenoxy)azetidine

Cat. No.: B1394651
CAS No.: 1220027-87-1
M. Wt: 225.71 g/mol
InChI Key: DTXCVLHGBNCPOH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-isopropylphenoxy)azetidine is an azetidine derivative featuring a phenoxy substituent modified with chlorine and an isopropyl group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol (CAS: 1220027-87-1) . The compound’s structure includes a 4-chloro-2-isopropylphenoxy group attached to the azetidine ring, a four-membered nitrogen-containing heterocycle.

Properties

IUPAC Name

3-(4-chloro-2-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-9(13)3-4-12(11)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCVLHGBNCPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247888
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-87-1
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-isopropylphenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with 4-chloro-2-isopropylphenol under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-isopropylphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is part of a broader class of phenoxyazetidine derivatives. Key analogs and their structural differences are summarized below:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight (g/mol) CAS Number
3-(4-Chloro-2-isopropylphenoxy)azetidine 4-Cl, 2-isopropyl C₁₂H₁₆ClNO 225.72 1220027-87-1
3-[4-(sec-Butyl)-2-chlorophenoxy]azetidine 4-sec-butyl, 2-Cl C₁₃H₁₈ClNO 239.75 1220027-58-6
3-(2-Chloro-4-methylphenoxy)azetidine 2-Cl, 4-methyl C₁₀H₁₂ClNO 197.67 1219976-44-9
3-(2-Chloro-4-ethylphenoxy)azetidine 2-Cl, 4-ethyl C₁₁H₁₄ClNO 211.69 1220027-93-9
3-(4-Chloro-2-fluoro-phenoxy)azetidine 4-Cl, 2-F C₉H₉ClFNO 201.63 954225-17-3

Key Observations :

  • Substituent Size and Lipophilicity: The target compound’s isopropyl group at the 2-position introduces greater steric bulk and lipophilicity compared to methyl or ethyl analogs (e.g., 3-(2-Chloro-4-methylphenoxy)azetidine). This may enhance membrane permeability but reduce solubility in polar solvents .
  • Halogen Effects: Replacing chlorine with fluorine (as in 3-(4-Chloro-2-fluoro-phenoxy)azetidine) reduces molecular weight (201.63 vs.
  • Branching vs. Linear Chains: The sec-butyl substituent in 3-[4-(sec-Butyl)-2-chlorophenoxy]azetidine increases molecular weight (239.75) and introduces branching, which could influence conformational stability or intermolecular interactions .

Inference for Target Compound :

  • Substituting the chalconimine precursor with 4-chloro-2-isopropylphenol derivatives would likely follow a similar pathway. However, bulkier substituents (e.g., isopropyl) may require extended reaction times or modified purification steps to accommodate lower solubility .

Physicochemical and Functional Implications

  • Solubility : The isopropyl group’s hydrophobicity suggests lower aqueous solubility compared to methyl or ethyl analogs, which could impact formulation strategies.
  • Steric Effects : The 2-isopropyl group may hinder nucleophilic attack on the azetidine ring or limit interactions with biological targets due to steric shielding.
  • Electronic Effects: The chlorine atom’s electron-withdrawing nature may stabilize the phenoxy group’s negative charge, influencing acidity (pKa) and reactivity .

Biological Activity

3-(4-Chloro-2-isopropylphenoxy)azetidine is a heterocyclic compound with the molecular formula C12H16ClNO. This compound belongs to the class of azetidines, which are characterized by their four-membered nitrogen-containing rings. Due to their unique structural properties, azetidines have garnered attention for their potential biological activities, including antibacterial, antifungal, and pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Structure and Reactivity

The compound features a 4-chloro-2-isopropylphenoxy group attached to the azetidine ring, which influences its chemical reactivity and biological properties. The presence of chlorine and isopropyl groups contributes to the compound's lipophilicity and steric effects, potentially enhancing its interaction with biological targets.

Research indicates that similar compounds exhibit weak cyclooxygenase-1 (COX-1) inhibitory activity. This suggests that this compound may also interact with COX enzymes, which play a crucial role in inflammation and pain pathways. The azetidine structure allows for various chemical transformations, including nucleophilic substitutions and intramolecular reactions, making it a versatile candidate for further investigations in drug development.

Biochemical Pathways

Azetidines are known to participate in polyamine synthesis through anionic and cationic ring-opening polymerization processes. This pathway is significant as polyamines are essential for cellular functions such as growth and differentiation. The potential role of this compound in these pathways warrants further exploration to understand its biological implications fully.

Antibacterial and Antifungal Properties

Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the phenoxy group may enhance its interaction with microbial membranes or enzymes, leading to inhibitory effects on microbial growth.

Pharmacological Applications

The compound has been investigated as a potential pharmacophore in drug discovery due to its structural characteristics. Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs. Moreover, its unique structure may allow for modifications that enhance potency and selectivity against specific biological targets.

Comparative Studies with Similar Compounds

A comparative analysis with other azetidine derivatives reveals that structural modifications can significantly impact biological activity. For instance, compounds with additional functional groups or altered ring sizes often exhibit enhanced efficacy against specific targets. The unique properties of this compound could lead to the identification of novel therapeutic agents through further structure-activity relationship (SAR) studies .

Case Study: Inhibition of COX Enzymes

In one study focusing on azetidine derivatives, researchers identified that certain modifications led to increased COX-1 inhibition compared to parent compounds. This finding underscores the importance of structural features in determining biological activity. Future studies should aim to quantify the specific inhibitory effects of this compound on COX enzymes and explore its potential implications in inflammatory diseases .

Summary Table of Biological Activities

Activity Description Reference
AntibacterialPotential inhibitory effects on bacterial growth
AntifungalPossible efficacy against fungal pathogens
COX InhibitionWeak inhibitory activity on COX-1
Polyamine SynthesisRole in biochemical pathways related to cell growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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